![molecular formula C13H17ClF3NO B2899835 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride CAS No. 1385696-80-9](/img/structure/B2899835.png)

4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride” is an organic intermediate . It is a compound that contains a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceuticals and agrochemicals .

Synthesis Analysis

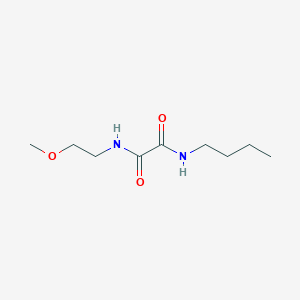

The synthesis of compounds similar to “4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride” has been reported in the literature. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, a compound with a similar trifluoromethylphenyl group, has been studied. It was found that fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol and methylamine .Scientific Research Applications

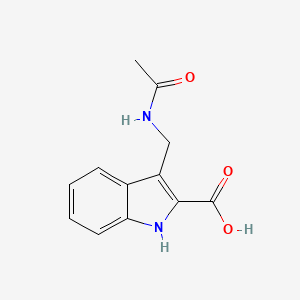

Pharmacological Research

The trifluoromethyl group in this compound is a common pharmacophore in many FDA-approved drugs . This group can significantly affect the pharmacokinetics and pharmacodynamics of a molecule, making it a valuable target for drug development. The compound’s potential for creating new medications, especially those that can interact with the central nervous system, is a key area of research.

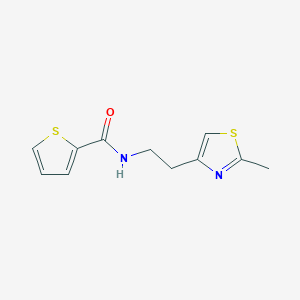

Analgesic Development

Research has shown that derivatives of trifluoromethyl phenyl compounds exhibit potent analgesic effects . This suggests that 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride could be used as a starting point for developing new pain-relieving drugs that work on opioid-independent systems.

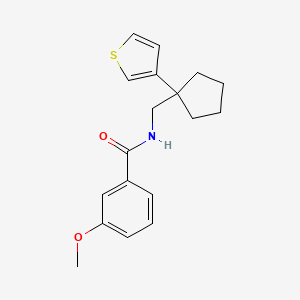

Synthesis of Benzamide Derivatives

The compound has been used in the synthesis of benzamide derivatives, which are important in medicinal chemistry . These derivatives have a wide range of biological activities and can serve as lead compounds for the development of new therapeutic agents.

Reference Standard for Pharmaceutical Testing

Due to its well-defined structure, the compound serves as a high-quality reference standard in pharmaceutical testing . This ensures the accuracy and reliability of experimental results, which is crucial for the development of new drugs.

Development of Fluorine-Containing Drugs

Fluorine atoms in a drug molecule can greatly influence its properties. The trifluoromethyl group in this compound makes it a candidate for the development of fluorine-containing drugs, which are prevalent in the pharmaceutical industry due to their enhanced stability and bioavailability .

Chemical Property Research

The compound’s structure allows for the study of its chemical properties, such as melting point, boiling point, and density. Understanding these properties can lead to insights into how the compound interacts with biological systems and how it can be modified for various applications .

Future Directions

The future directions for research on “4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride” could involve further exploration of its synthesis, characterization, and potential applications. Given the prevalence of the trifluoromethyl group in pharmaceuticals and agrochemicals , this compound could have potential uses in these areas.

Mechanism of Action

Target of Action

The compound, 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride, is an aromatic ether . It is structurally similar to (S)-Fluoxetine , a selective serotonin reuptake inhibitor (SSRI). Therefore, it is plausible that this compound may also target the serotonin transporter, which plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

This inhibition increases the amount of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The compound likely affects the serotonergic pathway, given its potential role as a serotonin reuptake inhibitor. By increasing the concentration of serotonin in the synaptic cleft, it can enhance the downstream effects of serotonin signaling. These effects can include mood elevation and alleviation of depressive symptoms .

Pharmacokinetics

(S)-Fluoxetine is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The compound’s potential action as a serotonin reuptake inhibitor would result in increased serotonin levels in the synaptic cleft. This increase can enhance serotonergic neurotransmission, potentially leading to mood elevation and alleviation of depressive symptoms . Additionally, some derivatives of this compound have shown significant analgesic activity .

properties

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;/h1-3,8H,4-7,9,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWPNJVFFBNIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2899754.png)

![1-(3,4-Dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2899760.png)

![2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2899765.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/no-structure.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2899771.png)

![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2899772.png)